3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride
Overview
Description
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H14ClNO3S and a molecular weight of 263.74 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the 4-methoxyphenylsulfonyl group adds unique chemical properties to the azetidine ring, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, allowing for the preparation of various 1-arenesulfonylazetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Polymerization: The compound can participate in ring-opening polymerization, leading to the formation of polyamines.
Common reagents and conditions used in these reactions include organic solvents like diethyl ether, THF, acetonitrile, and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride involves its ability to undergo ring-opening polymerization, leading to the formation of polyamines. These polyamines can interact with various molecular targets and pathways, including those involved in antibacterial and antimicrobial activities . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride can be compared with other azetidine derivatives, such as:
1-Arenesulfonylazetidines: These compounds have similar structures but different substituents on the azetidine ring.
Aziridines: These are three-membered nitrogen-containing rings that can also undergo ring-opening polymerization.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIUFXIOBSWJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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